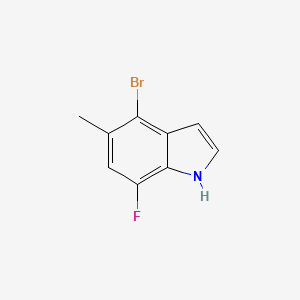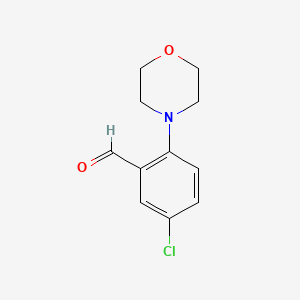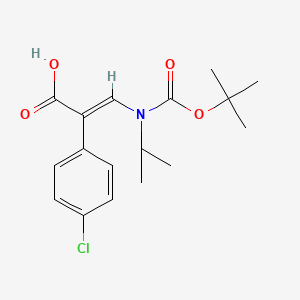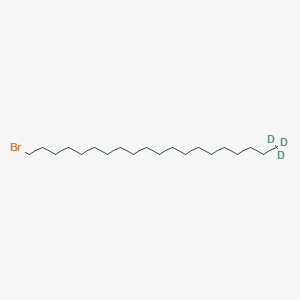
20-Bromo-1,1,1-trideuterioicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Bromo-1,1,1-trideuterioicosane is a useful research compound. Its molecular formula is C20H41Br and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermal Behavior of Brominated Compounds
Research has explored the thermal behavior of brominated compounds, focusing on how the position of the bromine atom affects pyroproduct distribution. For instance, brominated phenols' pyrolysis can indicate the potential formation of environmentally persistent dioxins and furans, depending on the bromine atoms' placement on the phenol structure. This research is crucial for understanding the environmental impact of brominated flame retardants and their decomposition products (Borojovich & Aizenshtat, 2002).
Synthesis and Reactivity of Brominated Alkenes
Another study demonstrates the synthetic utility of brominated alkenes in creating complex molecular structures. By treating bromoalkenes with alkynes, researchers have synthesized compounds with potential applications in materials science and catalysis, highlighting the importance of brominated intermediates in facilitating novel chemical transformations (Agou et al., 2015).
Brominated Building Blocks in Biosensors
The preparation of omega-functionalized eicosane-phosphate building blocks showcases the relevance of brominated compounds in developing biosensors. These building blocks, synthesized through halopolycarbon homologation involving brominated intermediates, can be used to study binding and structural organization on various surfaces, demonstrating the application of brominated compounds in the development of sensitive and selective biosensor devices (Jablonkai & Oroszlan, 2005).
Environmental Tracing with Bromoform
The use of bromoform, a brominated compound, as a potential tracer of coastal water masses illustrates an environmental application. Bromoform's distribution in seawater has been monitored to trace the movement of cooling water from industrial sources, such as nuclear power plants. This application underlines the role of brominated molecules in environmental monitoring and management (Yang, 2001).
特性
IUPAC Name |
20-bromo-1,1,1-trideuterioicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
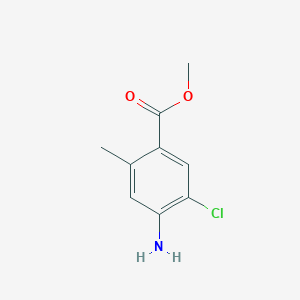
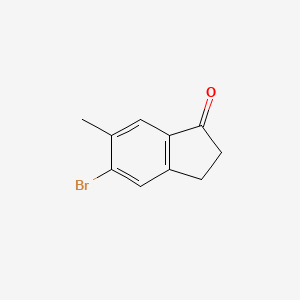
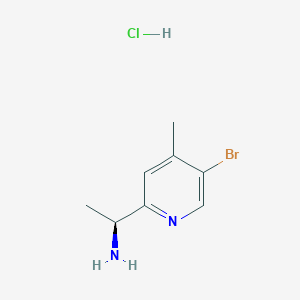
![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)
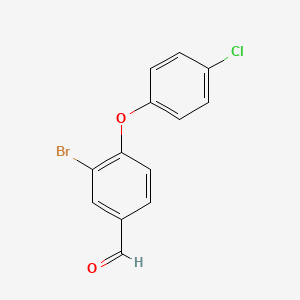
![6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
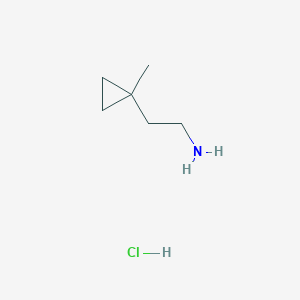
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
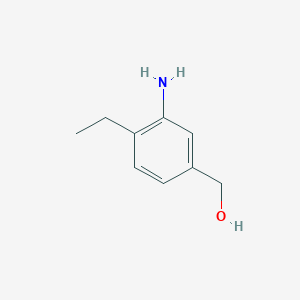
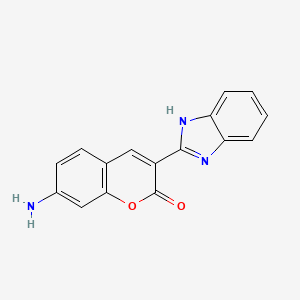
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
